N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
The development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) showcases the application of complex molecules in diagnostic imaging. Compounds within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with a fluorine atom for labeling with fluorine-18, exemplify the utility of such molecules in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of novel heterocycles incorporating various molecular scaffolds. For instance, thienopyrimidine linked rhodanine derivatives were prepared and found to possess significant antibacterial potency against common pathogens like E. coli and B. cereus, suggesting the potential for development into antimicrobial agents (Kerru et al., 2019).
Antioxidant Properties
The synthesis and evaluation of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives for their antioxidant activity provide insights into the chemical basis for scavenging free radicals. Compounds exhibiting significant radical scavenging activity highlight the potential for these molecules in oxidative stress-related therapeutic applications (Kotaiah et al., 2012).
Enzymatic Bioactivation
The bioactivation of compounds containing a terminal phenyl acetylene group by cytochrome P450 enzymes to form oxidative products, including a benzaldehyde derivative, indicates the complex metabolic pathways that such compounds can undergo. This knowledge is crucial for drug design, understanding drug metabolism, and the identification of potential metabolites with therapeutic or toxicological significance (Subramanian et al., 2011).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-14-9-15(2)11-18(10-14)27-19(31)12-30-13-26-24-20(25(30)32)16(3)21(34-24)23-28-22(29-33-23)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJYCMQEPUKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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